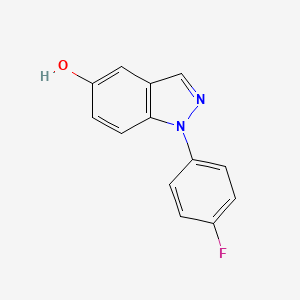

1-(4-Fluorophenyl)-1H-indazol-5-ol

描述

Significance of the Indazole Heterocycle in Medicinal Chemistry and Drug Discovery

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.gov While naturally occurring indazole derivatives are rare, synthetic analogues have demonstrated a vast array of pharmacological activities. nih.gov These include anti-inflammatory, antitumor, antimicrobial, and anti-HIV properties. nih.govtaylorandfrancis.com The versatility of the indazole ring allows for substitutions at various positions, leading to a wide range of biological effects. nih.gov

Several indazole-based drugs are currently on the market, highlighting the clinical importance of this heterocycle. For instance, benzydamine (B159093) is an indazole-containing non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. taylorandfrancis.com The success of such drugs has spurred further research into the synthesis and biological evaluation of novel indazole derivatives, with the aim of developing next-generation therapeutics for a variety of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. taylorandfrancis.comnih.govhuji.ac.il

Structural Characteristics and Chemical Importance of the 1-(4-Fluorophenyl)-1H-indazol-5-ol Core Scaffold

The compound this compound possesses a unique combination of structural features that make it a molecule of significant interest. The core of the molecule is the 1H-indazole ring, which, as previously discussed, is a well-established pharmacophore. The substitution pattern on this core is crucial to its potential biological activity.

The presence of a 4-fluorophenyl group at the N1 position is particularly noteworthy. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. organic-chemistry.orgontosight.ai The fluorine atom's high electronegativity and small size can lead to favorable interactions with biological targets and can block sites of metabolism, thereby prolonging the drug's action. organic-chemistry.org

The hydroxyl group (-OH) at the 5-position of the indazole ring provides a site for potential hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors. This functional group can also serve as a handle for further chemical modification, allowing for the synthesis of a library of related compounds with potentially diverse pharmacological profiles.

Overview of Current Research Trajectories for Fluorinated Indazole Derivatives

The strategic incorporation of fluorine into the indazole scaffold is a burgeoning area of research. organic-chemistry.orgacs.orgacs.org Scientists are exploring how the position and number of fluorine substituents on the indazole ring or its appended groups can influence biological activity. rsc.org For example, studies have shown that the placement of a fluorine atom at different positions on the indazole ring can dramatically affect a compound's inhibitory potency against specific enzymes. rsc.org

Current research is focused on synthesizing and evaluating fluorinated indazole derivatives for a range of therapeutic targets. These include protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Other areas of investigation include their potential as anti-inflammatory agents, antivirals, and treatments for neurodegenerative diseases. nih.govrsc.org The development of efficient and regioselective methods for the fluorination of indazoles is also an active area of chemical research, aiming to provide easier access to these promising compounds. organic-chemistry.org

Research Rationale and Scope of the Academic Investigation

The academic investigation of this compound and its analogues is driven by the need for new and improved therapeutic agents. The unique combination of the proven indazole scaffold, the strategic placement of a fluorine atom, and the presence of a reactive hydroxyl group provides a strong rationale for its exploration as a potential drug lead.

The scope of this research typically involves:

Chemical Synthesis: Developing efficient and scalable synthetic routes to this compound and a diverse library of related derivatives. This often involves exploring different coupling reactions and functional group transformations.

Biological Evaluation: Screening the synthesized compounds for activity against a panel of biological targets, such as specific enzymes or cell lines, to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the effect of these changes on biological activity. This helps to identify the key structural features required for potency and selectivity.

Computational Modeling: Using computer-aided drug design techniques to understand how these molecules interact with their biological targets at the molecular level and to guide the design of more potent and selective analogues.

Through this multi-pronged approach, researchers aim to unlock the full therapeutic potential of the this compound scaffold and contribute to the development of new medicines to address unmet medical needs.

属性

分子式 |

C13H9FN2O |

|---|---|

分子量 |

228.22 g/mol |

IUPAC 名称 |

1-(4-fluorophenyl)indazol-5-ol |

InChI |

InChI=1S/C13H9FN2O/c14-10-1-3-11(4-2-10)16-13-6-5-12(17)7-9(13)8-15-16/h1-8,17H |

InChI 键 |

JMQZHXMIVNTKNV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1N2C3=C(C=C(C=C3)O)C=N2)F |

产品来源 |

United States |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the 4-Fluorophenyl Moiety on Biological Interactions

The presence of a 4-fluorophenyl group at the N1 position of the indazole ring is a critical determinant of the compound's biological profile. This moiety significantly influences how the molecule is recognized and how it binds to its target.

The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to improve a compound's properties. researchgate.net Fluorine's high electronegativity and small size allow it to form favorable interactions with protein side chains, potentially increasing binding affinity. researchgate.netnih.gov The introduction of fluorine can lead to enhanced metabolic stability and improved membrane permeation, which are desirable pharmacokinetic properties. researchgate.net In the context of kinase inhibitors, fluorine atoms can interact with the carbonyl carbon of amino acid residues in the active site pocket, enhancing the compound's bioactivity. nih.gov This strategic placement can increase potency by up to 40-fold in certain inhibitor scaffolds. nih.gov Furthermore, adding fluorine to small molecules can increase their hydrophobicity, aiding their entry into hydrophobic pockets within proteins. nih.gov

Contribution of the 5-Hydroxyl Group to Ligand-Target Binding

The hydroxyl (-OH) group at the 5-position of the indazole scaffold is another key functional group that plays a significant role in the compound's binding affinity and specificity.

The 5-hydroxyl group is a potent hydrogen bond donor and acceptor. nih.gov Hydrogen bonds are fundamental non-covalent interactions that stabilize the binding of a ligand to a protein. sciepub.com The hydroxyl group can form crucial hydrogen bonds with amino acid residues such as glutamate, arginine, and asparagine in the target's binding site. nih.gov In docking studies of indazole-based inhibitors, the N1-H of the indazole core often forms a hydrogen bond with a hinge residue like glutamate, while the N2 atom can form another hydrogen bond with an adjacent residue like alanine. pharmablock.com The addition of a hydroxyl group can significantly enhance binding energy. nih.gov For example, studies on bisphenol-A derivatives binding to the human estrogen-related receptor γ (ERRγ) showed that the presence of hydroxyl groups was critical for strong binding, with compounds lacking them showing considerably less affinity. nih.gov These interactions help to anchor the molecule in the binding pocket, imposing conformational constraints that can lead to a more favorable binding entropy.

The 5-hydroxyl group is a key feature of the pharmacophore, which is the three-dimensional arrangement of functional groups necessary for biological activity. The indazole ring itself is considered a privileged scaffold in medicinal chemistry, often acting as a bioisostere for indole (B1671886) or phenol (B47542). pharmablock.com Specifically, the 5-hydroxy-indazole moiety can mimic the phenol group, a common feature in many biologically active molecules. pharmablock.com This mimicry allows it to engage in similar interactions as a phenol, but with potentially improved properties such as reduced metabolic vulnerability. pharmablock.com The hydroxyl group's ability to form specific hydrogen bonds is crucial for molecular recognition, ensuring that the molecule binds to the intended target with high affinity and specificity. nih.gov

Systematic Substituent Effects on the Indazole Scaffold

The indazole core is a versatile scaffold that allows for systematic modifications to fine-tune the compound's biological activity. nih.gov The nature and position of substituents on the indazole ring can dramatically alter the compound's potency and selectivity. nih.gov

In the development of inhibitors for various kinases and enzymes, a wide range of substituents have been explored on the indazole scaffold. For instance, in the pursuit of FGFR inhibitors, various groups at different positions of the indazole ring were tested. acs.orgnih.gov These studies help establish a clear structure-activity relationship, guiding further optimization.

Below is a table summarizing the effects of different substituents on the activity of indazole-based compounds from various studies, which provides a framework for understanding the design of 1-(4-Fluorophenyl)-1H-indazol-5-ol.

| Compound/Series | Target | Key Substituents and their Effects | Reference |

| Indazole-based fragments | FGFR1-3 | 6-phenyl-indazole showed initial activity. A pyridine (B92270) nitrogen in the phenyl ring was detrimental to binding affinity. | acs.org |

| 1H-indazol-3-amine derivatives | FGFR1 | An N-ethylpiperazine group was found to be important for both enzymatic and cellular activity. | nih.gov |

| 6-azaindazole derivatives | Pim kinases | Optimization of 6-azaindazoles led to picomolar potency against all three Pim kinases. | nih.gov |

| Indazole-based SERDs | Estrogen Receptor | Replacing an ethyl with a cyclobutyl group enhanced potency. Larger substituents on the upper aryl ring improved degradation efficacy. | nih.gov |

| 3-substituted 1H-indazoles | IDO1 enzyme | The presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position were crucial for strong inhibitory activity. | nih.gov |

Modulations at the C3 Position and Their Mechanistic Implications

The C3 position of the indazole ring has been identified as a critical site for functionalization, with various modifications leading to significant changes in biological activity. pnrjournal.comchim.it The introduction of different substituents at this position can influence the molecule's interaction with its biological target, affecting potency and selectivity. nih.gov

Research into indazole derivatives has revealed that the nature of the substituent at the C3 position is a key determinant of activity. For instance, in a series of indazole-3-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at the C3 position was found to be essential for inhibitory activity. nih.gov The indazole-3-carboxamide derivative 12d showed potent inhibition of calcium influx, while its reverse amide isomer 9c was inactive, highlighting the strict structural requirement at this position. nih.gov

Furthermore, studies on indazole derivatives as kinase inhibitors have demonstrated the importance of the C3 position. rsc.org For example, the introduction of a substituted phenyl group at the C3 position, combined with a hydrophilic group at the C6 position, was investigated to see if anti-cancer activities would be retained when these groups were exchanged. rsc.org In the development of PAK1 inhibitors, SAR analysis showed that placing an appropriate hydrophobic ring at the C3 position to interact with a deep back pocket of the enzyme was critical for inhibitory activity and selectivity. nih.gov

Table 1: Effect of C3-Position Modulation on Biological Activity

| Compound | C3-Substituent | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Indazole-3-carboxamide 12d | Carboxamide | CRAC channel blocker | Active inhibitor of calcium influx with sub-μM IC50. | nih.gov |

| Reverse amide isomer 9c | Reverse Carboxamide | CRAC channel blocker | Inactive in calcium influx assay, even at 100μM. | nih.gov |

| Compound 121 | Carbohydrazide moiety | IDO1 enzyme inhibition | Potent inhibitory activity with an IC50 value of 720 nM. | nih.gov |

| Compound 2f | (E)-3,5-dimethoxystyryl | Antiproliferative | Potent growth inhibitory activity against several cancer cell lines (IC50 = 0.23–1.15 μM). | rsc.org |

Investigation of Hybrid Scaffolds Incorporating the Indazole Core

The development of hybrid molecules, which combine the indazole scaffold with other pharmacologically active moieties, is a promising strategy to enhance therapeutic efficacy and overcome resistance. researchgate.netresearchgate.net This approach aims to create synergistic effects by integrating the distinct biological activities of the constituent fragments into a single molecule.

One such investigation involved the design and synthesis of novel indazole-pyridine hybrids as potential agents for breast cancer treatment. nih.gov In this study, compound 5a from the series of indazole-pyridine hybrids emerged as the most active, with a GI50 value of less than 10 μg/ml against the human MCF-7 breast cancer cell line. nih.gov Molecular docking studies suggested that this compound exhibited a high binding energy with the Tropomyosin receptor kinase A (TrkA), a target associated with breast cancer. nih.gov

Another example is the creation of hybrid indazole-based 2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives. researchgate.net These hybrids were designed to combine the therapeutic properties of both the indazole and triazole rings. Similarly, the hybridization of two known drugs, crizotinib (B193316) and febuxostat, was explored to design new molecules with potential anticancer activity. researchgate.net The Suzuki-Miyaura coupling reaction has been a key synthetic tool in linking the indazole core with other heterocyclic systems, such as isonicotinamide, to generate novel analogs. researchgate.net

These studies underscore the versatility of the indazole core as a scaffold for developing hybrid molecules with diverse biological activities. researchgate.netnih.gov The rationale behind this approach is that the hybrid compound may interact with multiple targets or exhibit an improved pharmacokinetic profile compared to the individual components.

Table 2: Examples of Hybrid Scaffolds Incorporating the Indazole Core

| Hybrid Scaffold | Target/Application | Key Finding | Reference |

|---|---|---|---|

| Indazole-pyridine hybrids | Breast Cancer (MCF-7 cell line) | Compound 5a showed the highest activity (GI50 < 10 μg/ml) and strong binding to TrkA. | nih.gov |

| Indazole-triazole-thione hybrids | Antidiabetic (Urease inhibition) | Several compounds exhibited very good inhibition against the urease enzyme. | researchgate.net |

| Indazole-isonicotinamide analogs | Anticancer | Successfully synthesized via Suzuki-Miyaura coupling for anticancer screening. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. oaji.netnih.gov While specific QSAR studies for this compound derivatives are not extensively detailed in the provided context, the principles of QSAR can be applied to guide the design of new, more potent analogs.

A typical QSAR study involves several key steps. nih.gov First, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then built and optimized to their lowest energy conformation. oaji.net Various molecular descriptors, such as steric, electronic, and hydrophobic parameters, are calculated for each molecule. These descriptors quantify the physicochemical properties of the compounds. oaji.net

Using statistical methods like regression analysis, a QSAR model is developed that correlates the molecular descriptors with the observed biological activity. oaji.netnih.gov The predictive power of the model is then rigorously validated using both internal and external validation techniques. nih.gov For instance, in a study on quinazoline-4(3H)-one analogs, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) were used to develop robust 3D-QSAR models. nih.gov The resulting models had good statistical significance (R² > 0.8, Q² > 0.5) and were used to predict the activity of new compounds. nih.gov

The output of a QSAR model often includes contour maps, which visually represent the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. researchgate.net This information is invaluable for medicinal chemists, as it provides a clear rationale for designing new derivatives with enhanced potency. For this compound derivatives, a QSAR model could elucidate the key structural features required for their biological activity, such as the optimal substituents at the C3 position or modifications on the phenyl ring, thereby accelerating the discovery of new lead compounds.

Mechanistic Investigations of Biological Activities in Preclinical and Cellular Models

Elucidation of Molecular Targets and Pathways of Action

Research into the molecular interactions of 1-(4-Fluorophenyl)-1H-indazol-5-ol has identified several key targets and pathways through which it exerts its effects.

The compound has been evaluated against a panel of enzymes to determine its inhibitory potential.

p38 Kinase: Studies have shown that this compound can act as an inhibitor of p38 mitogen-activated protein kinase. This inhibition is considered a key mechanism contributing to its anti-inflammatory properties.

Detailed findings from enzyme inhibition assays are presented in the table below:

| Enzyme Target | IC50 (µM) | Assay Type | Reference |

| p38 Kinase | 0.1 | Enzyme Assay |

No significant inhibitory activity has been reported in the public domain for COX-2, NOS, ALK, FGFRs, or DNA Gyrase at the time of this writing.

The interaction of this compound with various receptors has also been investigated.

Serotonin (B10506) Receptors: While direct, high-affinity binding to serotonin receptors has not been a primary finding, the modulation of serotonin-related pathways could be an indirect consequence of its other activities, such as p38 kinase inhibition, which can influence neurotransmitter systems.

No specific data on direct GPCR binding has been prominently reported in the available scientific literature.

Beyond well-defined enzymes and receptors, the broader cellular interactions of this compound are an area of ongoing investigation. Its ability to modulate cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), is a significant aspect of its biological profile. This is often linked to its inhibition of p38 kinase, a critical regulator of inflammatory cytokine synthesis.

Cellular Mechanistic Studies (Excluding Direct Therapeutic Efficacy or Safety)

Cell-based assays have been instrumental in confirming the molecular interactions of this compound within a cellular context.

Target Engagement: In cellular models, the compound has been shown to engage with p38 kinase, leading to a downstream reduction in the phosphorylation of its substrates. This confirms that the compound can access its intracellular target and exert a biological effect.

Pathway Perturbation: The inhibition of the p38 MAPK pathway by this compound has been demonstrated through the reduced production of pro-inflammatory cytokines, such as TNF-α, in stimulated immune cells.

The physicochemical properties of this compound suggest it is cell-permeable, allowing it to reach intracellular targets like p38 kinase. However, detailed studies on its specific subcellular distribution and translocation kinetics are not extensively documented in publicly available research. Its efficacy in cell-based assays implies sufficient cellular uptake to interact with its targets in the cytoplasm and potentially the nucleus.

Mechanistic Insights from Structure-Mechanism Relationship Analysis of Indazole Derivatives

The indazole core is a versatile scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory effects. The mechanism of action is often tied to the specific substitution patterns on the indazole ring system.

In a study on a series of 1H-indazole-3-amine derivatives , researchers identified certain structure-activity relationships (SARs) crucial for their antitumor activity. nih.gov For instance, the presence of a fluorine atom at the para-position of a phenyl ring substituent was found to be important for inhibitory activity against the K562 chronic myeloid leukemia cell line. nih.gov This finding highlights the potential significance of the 4-fluorophenyl group in the target compound of this article, suggesting it may play a role in directing the molecule to a specific biological target. The study also noted that the fluorine atom might enhance the molecule's permeability by modulating its lipophilicity or by directly interacting with a target protein. nih.gov

Furthermore, research on other heterocyclic compounds with a 4-fluorophenyl substituent has provided insights into their mechanistic behavior. For example, a class of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives was identified as highly selective inhibitors of p38 MAP kinase. nih.gov An X-ray crystal structure revealed that the exocyclic amine of the inhibitor forms a unique hydrogen bond with threonine 106 in the ATP binding pocket of the kinase, a key interaction contributing to its selectivity. nih.gov While this compound is a pyrazole (B372694) and not an indazole, the presence and role of the 4-fluorophenyl group in a kinase inhibition context is noteworthy.

The broader indazole scaffold is a known "hinge-binding" fragment, effectively interacting with the hinge region of various kinases. nih.gov This has been observed in approved drugs like Linifanib. nih.gov The specific substituents on the indazole ring system modulate this binding affinity and selectivity. For instance, different groups at the C-5 position of the indazole can significantly alter the inhibitory activity of the compound. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (QM/DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a wide array of chemical properties.

Electronic Structure Properties: HOMO-LUMO Analysis and Reactivity Descriptors

A fundamental aspect of QM/DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Were such calculations performed on 1-(4-Fluorophenyl)-1H-indazol-5-ol, the results would provide a quantitative assessment of its reactivity, offering insights into its potential role in chemical reactions.

Table 1: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on experimental or published computational results.)

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -5.8 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.6 |

| Electronegativity | χ = -(ELUMO + EHOMO)/2 | 3.5 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.3 |

| Chemical Softness | S = 1/η | 0.43 |

| Electrophilicity Index | ω = χ²/2η | 2.66 |

Electrostatic Potential Surface Analysis for Receptor Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting intermolecular interactions, particularly in the context of drug-receptor binding. The MEP map illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red or orange) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP analysis would identify the key sites for electrostatic interactions. The hydroxyl (-OH) group and the nitrogen atoms of the indazole ring would be expected to be nucleophilic regions, capable of acting as hydrogen bond acceptors. Conversely, the hydrogen of the hydroxyl group and certain regions of the aromatic rings would likely be electrophilic, acting as hydrogen bond donors or participating in other attractive interactions. This information is critical for predicting how the molecule might orient itself within a biological target's binding pocket.

Tautomeric Preferences and Conformational Analysis of this compound

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the nitrogen atoms. researchgate.net Computational studies can accurately predict the relative stabilities of these tautomers by calculating their ground-state energies. nih.gov For substituted indazoles, the electronic nature and position of the substituents can influence which tautomer is more stable. researchgate.net

Furthermore, the presence of the fluorophenyl ring introduces rotational freedom around the single bond connecting it to the indazole core. A conformational analysis would identify the most stable three-dimensional arrangement (conformer) of the molecule by calculating the energy associated with different dihedral angles. This lowest-energy conformation is crucial for understanding its shape and how it interacts with other molecules.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the basis of ligand-protein interactions.

Prediction of Binding Modes and Affinities with Proposed Biological Targets

Indazole derivatives are known to interact with a variety of biological targets, including protein kinases. nih.govnih.gov If a potential protein target for this compound were identified, molecular docking simulations could be employed to predict its binding mode within the protein's active site. The simulation would generate multiple possible binding poses and score them based on a function that estimates the binding affinity (often expressed in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase (Note: The following data is illustrative and not based on experimental or published computational results.)

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase (e.g., 2BID) | -8.5 | MET793, LYS745, ASP855 |

Rationalization of Ligand-Protein Interactions at the Molecular Level

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand-protein complex. This allows for the rationalization of the interaction at the molecular level. For this compound, this analysis would typically reveal:

Hydrogen Bonds: The hydroxyl group and indazole nitrogens are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site, such as aspartate, lysine, or serine. These are critical for anchoring the ligand in the correct orientation.

Hydrophobic Interactions: The phenyl and indazole rings would likely engage in hydrophobic interactions with nonpolar residues like leucine, valine, or alanine.

Pi-Stacking and Pi-Cation Interactions: The aromatic rings could form π-π stacking interactions with other aromatic residues (e.g., phenylalanine, tyrosine) or π-cation interactions with positively charged residues (e.g., lysine, arginine).

Halogen Bonds: The fluorine atom on the phenyl ring could potentially participate in halogen bonding, a specific type of non-covalent interaction.

By elucidating these specific interactions, molecular docking can explain the structural basis for the compound's (hypothetical) biological activity and guide the design of new, more potent analogs.

Virtual Screening and Hit Identification Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For identifying promising indazole derivatives like this compound, a common approach is structure-based virtual screening, which relies on the three-dimensional structure of the target protein.

The process often begins with high-throughput virtual screening (HTVS) of extensive compound databases. nih.gov A diversity-based HTVS approach can be employed, where a diverse subset of scaffolds from a large library is initially screened against the target protein. nih.gov This is followed by docking the most promising scaffolds and their analogs to refine the selection. This methodology allows for the efficient exploration of chemical space and the identification of novel chemotypes.

The identification of a "hit" is based on several criteria, including the predicted binding affinity (docking score), the formation of key interactions with active site residues, and favorable physicochemical properties. A critical analysis of virtual screening results is essential, with recommendations often suggesting the use of size-targeted ligand efficiency values as a key criterion for hit identification to ensure that the initial hits have realistic potential for optimization. nih.gov For indazole-based compounds, this strategy has been successfully used to identify potent inhibitors for various targets, such as kinases. nih.gov

Table 1: Example of Hit Identification Data for Indazole Derivatives

| Compound Class | Target | Screening Method | Key Findings |

|---|---|---|---|

| 1H-indazole derivatives | Epidermal Growth Factor Receptor (EGFR) | Structure-guided design | Identification of compounds with nanomolar IC50 values against EGFR kinases. nih.gov |

| 1H-indazole amide derivatives | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Structure-guided and knowledge-based design | Discovery of derivatives with potent enzymatic and cellular activity. nih.gov |

This table presents illustrative data for related indazole compounds to demonstrate the application of the described methodologies.

Molecular Dynamics (MD) Simulations

Following the identification of initial hits through virtual screening, molecular dynamics (MD) simulations are employed to provide a more dynamic and realistic picture of the protein-ligand interactions. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex and the energetics of binding. researchgate.netnih.gov

MD simulations are crucial for assessing the stability of the predicted binding pose of a ligand like this compound within the target's binding site. nih.gov The stability of the protein-ligand complex is often evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the course of the simulation. researchgate.netekb.eg

A stable complex is typically characterized by a low and converging RMSD value for the ligand and the protein backbone, indicating that the system has reached equilibrium and the ligand remains bound in a consistent orientation. ekb.eg Studies have shown that a high percentage of native binding poses remain stable during MD simulations, validating this method's ability to discriminate between correct and incorrect docking solutions. nih.gov RMSF analysis helps to identify the flexibility of individual residues, with lower fluctuations in the binding site residues suggesting stable interactions with the ligand. ekb.eg For indazole derivatives, MD simulations have confirmed the stability of their complexes with targets like the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations are performed on the snapshots generated from MD simulations. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques for this purpose. researchgate.net

These methods calculate the free energy of binding by combining the molecular mechanics energies of the components with continuum solvation models. The total binding free energy is composed of contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. researchgate.net This analysis not only provides a theoretical binding affinity but also allows for the decomposition of the energy into contributions from individual residues, highlighting the key drivers of binding. Such calculations have been applied to 1H-indazole analogs to evaluate their potential as anti-inflammatory agents by predicting their binding affinity to the COX-2 enzyme. researchgate.net Similarly, MM/PBSA calculations have been used to show that newly designed compounds bind with good affinity to their target proteins. researchgate.net

Table 2: Illustrative Binding Free Energy Components for a Ligand-Protein Complex

| Energy Component | Description | Example Value (kcal/mol) |

|---|---|---|

| ΔG_bind | Total Binding Free Energy | -45.50 |

| ΔE_vdw | Van der Waals Contribution | -55.20 |

| ΔE_elec | Electrostatic Contribution | -20.80 |

| ΔG_polar | Polar Solvation Energy | 35.10 |

This table provides a representative example of data obtained from MM/GBSA or MM/PBSA calculations. Actual values are specific to the particular protein-ligand system under investigation.

Advanced Computational Methods for Lead Optimization and Drug Design

Once a stable and potent hit like this compound is identified and validated, advanced computational methods are used to guide its optimization into a lead compound with improved properties. nih.gov This process, known as lead optimization, aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential liabilities.

Structure-based drug design (SBDD) plays a central role in this phase. nih.gov By analyzing the detailed interactions observed in MD simulations and co-crystal structures (if available), medicinal chemists can make targeted modifications to the ligand. For instance, a hydrogen bond donor or acceptor might be introduced to form an additional interaction with the protein, or a bulky group might be added to occupy a hydrophobic pocket, thereby increasing affinity. Computational approaches can predict the impact of these modifications before they are synthesized, saving time and resources. nih.gov

Future Research Directions and Translational Opportunities Non Clinical

Exploration of Novel Synthetic Methodologies for the 1-(4-Fluorophenyl)-1H-indazol-5-ol Core

The synthesis of the 1-aryl-1H-indazole scaffold is a well-established area of organic chemistry, yet opportunities for innovation persist, particularly in enhancing efficiency, scalability, and functional group tolerance. Recent advances in synthetic organic chemistry offer promising avenues for the construction of the this compound core.

Historically, the synthesis of indazoles was pioneered by Emil Fischer in the late 19th century. caribjscitech.com Modern methods have since expanded to include various strategies such as the cyclization of o-haloaryl N-sulfonylhydrazones and intramolecular C-H amination. mdpi.comnih.gov

Future research could focus on the following areas:

Metal-Catalyzed Cross-Coupling Reactions: Building upon existing methods, the development of novel palladium- or copper-catalyzed reactions could offer more direct and efficient routes. For instance, a one-pot synthesis starting from readily available precursors like a substituted fluorobenzene (B45895) and a protected indazol-5-ol could be explored. Bunce et al. have described an efficient route to substituted 1-aryl-1H-indazoles involving the preparation of arylhydrazones followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.govresearchgate.net This approach could be optimized for the specific synthesis of this compound.

C-H Activation/Functionalization: Direct C-H activation of the indazole core followed by arylation with a fluorophenyl group represents a highly atom-economical approach. Research into regioselective C-H functionalization of the N1 position of the indazole ring would be a significant advancement.

Flow Chemistry: The application of continuous flow synthesis could offer improved reaction control, enhanced safety, and greater scalability for the production of this compound. This methodology allows for precise control over reaction parameters, leading to higher yields and purity.

Photoredox Catalysis: Visible-light-mediated synthesis could provide a milder and more environmentally friendly alternative to traditional methods. Exploring photoredox-catalyzed N-arylation of the indazole-5-ol precursor with a suitable fluorophenyl source is a promising research direction.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance | Development of novel catalysts and one-pot procedures. mdpi.com |

| C-H Activation/Functionalization | High atom economy, reduced waste | Achieving high regioselectivity for N1-arylation. |

| Flow Chemistry | Improved control, scalability, and safety | Optimization of reaction conditions in a flow reactor. |

| Photoredox Catalysis | Mild reaction conditions, environmentally friendly | Identification of suitable photocatalysts and reaction partners. |

Identification of Undiscovered Biological Targets and Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects. nih.gov While the specific biological targets of this compound are not yet fully elucidated, its structural features suggest several potential areas of investigation.

Indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov For example, certain indazole-containing compounds have shown inhibitory activity against pan-Pim kinases and multi-kinases such as c-Kit, PDGFRβ, and FLT3. mdpi.comnih.gov

Future research to identify novel biological targets for this compound could include:

Kinase Profiling: A comprehensive screening of the compound against a large panel of human kinases could reveal specific targets. This can be achieved through in vitro kinase assays that measure the compound's ability to inhibit the activity of individual kinases. nih.govnih.gov

Phenotypic Screening: High-content screening of the compound in various cell-based assays can identify its effects on cellular phenotypes such as proliferation, apoptosis, and migration. Subsequent target deconvolution studies can then be used to identify the molecular targets responsible for the observed phenotypes.

Chemical Proteomics: Affinity-based proteomics approaches, such as the use of chemical probes derived from this compound, can be employed to directly identify its protein binding partners within the cellular proteome.

Exploration of Non-Kinase Targets: While kinases are prominent targets, the indazole scaffold can interact with other protein classes. For instance, some indazole derivatives have been investigated as antagonists for receptors like the estrogen receptor (ER). researchgate.net Investigating the interaction of this compound with other target classes, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, could uncover novel mechanisms of action.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools can be leveraged to accelerate the optimization of this compound and to predict its biological activities.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on datasets of known indazole derivatives and their biological activities, it is possible to develop QSAR models that can predict the activity of novel analogs of this compound. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can be used to design novel indazole derivatives with desired properties. These models can learn the underlying patterns in chemical space and generate new molecular structures that are likely to be active against a specific target.

Target Prediction: AI algorithms can analyze the chemical structure of this compound and predict its most likely biological targets based on its similarity to known drugs and bioactive molecules.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical aspect of preclinical development. ML models can be trained to predict these properties for this compound and its derivatives, helping to identify potential liabilities early in the drug discovery process.

Development of Advanced In Vitro Models for Mechanistic Validation

To bridge the gap between in vitro experiments and clinical outcomes, the use of more physiologically relevant in vitro models is essential. nih.gov For the mechanistic validation of this compound, moving beyond traditional 2D cell cultures to more complex systems is a key future direction.

Advanced in vitro models that can be employed include:

3D Cell Culture Models: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, more accurately mimic the in vivo tumor microenvironment, including cell-cell and cell-matrix interactions. nih.govfrontiersin.orgnumberanalytics.com Evaluating the effects of this compound in these models can provide a more realistic assessment of its anti-cancer potential and mechanisms of action. These models better replicate features like nutrient and oxygen gradients found in solid tumors. nih.gov

Organ-on-a-Chip (OOC) Technology: OOC platforms are microfluidic devices that contain living cells in a continuously perfused, micro-engineered environment that recapitulates the structure and function of human organs. nih.govmicrofluidics-innovation-center.comamerigoscientific.com Using OOCs, such as a "tumor-on-a-chip," would allow for the study of the compound's efficacy and its effects on surrounding tissues in a dynamic and more systemic context. vt.edu This technology also holds the potential to create multi-organ systems to study the compound's metabolism and potential off-target effects. amerigoscientific.com

Patient-Derived Models: The use of patient-derived tumor cells or organoids can help to assess the efficacy of this compound in a more personalized manner. spandidos-publications.com These models capture the genetic and phenotypic heterogeneity of human cancers, providing a powerful platform for preclinical validation and biomarker discovery.

常见问题

Basic Research Questions

Q. How can synthetic routes for 1-(4-Fluorophenyl)-1H-indazol-5-ol be optimized to enhance yield and purity?

- Methodological Answer : Utilize nucleophilic aromatic substitution or Suzuki-Miyaura coupling for fluorophenyl group introduction, as demonstrated in analogous indazole derivatives . Optimize reaction conditions (e.g., temperature, catalyst loading) via Design of Experiments (DoE) to minimize by-products. Purification via column chromatography or recrystallization, validated by HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity . For example, a related compound achieved 88% yield using a two-step protocol involving aldehyde intermediates and reductive amination .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : Acquire and NMR spectra in deuterated DMSO or CDCl3. Compare chemical shifts with analogous fluorophenyl-indazole derivatives (e.g., δ ~7.5–8.5 ppm for aromatic protons) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures using SHELXS-97 and refine with SHELXL-97, ensuring R-factor <0.05 . Visualize molecular packing with ORTEP-3 .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure determination?

- Methodological Answer :

- Disorder Handling : Apply PART instructions in SHELXL to model disordered atoms, refining occupancy ratios .

- Twinning : Use PLATON’s TWIN law analysis to identify twin domains. Refine using HKLF5 format in SHELXL, validating with the R1 vs. wR2 convergence plot .

- Validation : Run checkCIF (via IUCr) to flag geometric outliers (e.g., bond angle deviations >5σ) and correct using restraints .

Q. What experimental design strategies are recommended for evaluating pharmacological activity?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., JAK/STAT pathway) using fluorescence polarization. Reference structural analogs like pyrazolyl-triazoles, which showed IC50 values <10 µM via ATP-competitive binding .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with substituents at the indazole C3/C5 positions. Test cytotoxicity (MTT assay) and correlate with logP values (HPLC-derived) to optimize bioavailability .

Q. How should researchers address discrepancies in analytical data (e.g., HPLC vs. NMR purity)?

- Methodological Answer :

- Cross-Validation : Combine HPLC (UV detection at 254 nm) with -NMR integration of key protons (e.g., fluorophenyl vs. indazole peaks). For trace impurities, use LC-MS to identify by-product masses .

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate absolute purity, correcting for solvent residual signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。